molecular formula C9H15N3O B15220136 1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-22-2

1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one

Cat. No.: B15220136
CAS No.: 88723-22-2
M. Wt: 181.23 g/mol
InChI Key: YTYQSQUCOPDUQF-UHFFFAOYSA-N
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Description

1-(2-(sec-Butylamino)-1H-imidazol-4-yl)ethanone is an organic compound characterized by the presence of an imidazole ring substituted with a sec-butylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(sec-Butylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of sec-butylamine with an appropriate imidazole derivative. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(sec-Butylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield secondary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-(2-(sec-Butylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(sec-Butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)ethanol
  • sec-Butylamine
  • tert-Butylaminoethanol

Uniqueness

1-(2-(sec-Butylamino)-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

CAS No.

88723-22-2

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[2-(butan-2-ylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C9H15N3O/c1-4-6(2)11-9-10-5-8(12-9)7(3)13/h5-6H,4H2,1-3H3,(H2,10,11,12)

InChI Key

YTYQSQUCOPDUQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC=C(N1)C(=O)C

Origin of Product

United States

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